Lipophilicity (LogP) Positioning Among 5-Halopyridine-2-carboxylate Methyl Esters
Methyl 5-chloropyridine-2-carboxylate exhibits a calculated LogP of 1.52, positioning it at an intermediate lipophilicity between the more polar 5-fluoro analog (LogP 1.01) and the more lipophilic 5-bromo analog (LogP 1.63) . This intermediate value falls within the optimal LogP range (1–3) recommended by the Lipinski Rule of Five for oral drug candidates, whereas the fluoro analog borders on being too hydrophilic and the bromo analog approaches the upper acceptability limit while also increasing molecular weight by 44.45 g/mol .
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 1.52 (methyl 5-chloropyridine-2-carboxylate, CAS 132308-19-1) |
| Comparator Or Baseline | Methyl 5-fluoropyridine-2-carboxylate (CAS 107504-07-4): LogP 1.01; Methyl 5-bromopyridine-2-carboxylate (CAS 29682-15-3): LogP 1.63 |
| Quantified Difference | ΔLogP = +0.51 vs. fluoro analog; ΔLogP = −0.11 vs. bromo analog |
| Conditions | Predicted/calculated LogP values from multiple authoritative chemical databases (SincereChemical, BOC Sciences, Molbase); consistent across sources |
Why This Matters
For procurement decisions in medicinal chemistry programs, the intermediate LogP of the 5-chloro compound offers a more favorable starting point for lead optimization, avoiding the extreme hydrophilicity of the fluoro analog and the excessive lipophilicity and molecular weight penalty of the bromo analog.
